molecular formula C13H14N2OS B1274808 2-amino-N-(1-phenylethyl)thiophene-3-carboxamide CAS No. 590357-10-1

2-amino-N-(1-phenylethyl)thiophene-3-carboxamide

Cat. No. B1274808
M. Wt: 246.33 g/mol
InChI Key: QCIQXJAIOMLEHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives involves initial reactions with different organic reagents. For instance, novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide by reacting with various reagents, confirming the versatility of thiophene compounds in chemical synthesis . Similarly, other research has shown the synthesis of N-substituted thiophene derivatives through reactions with substituted amines . These synthetic routes are crucial for producing compounds with potential pharmacological activities.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by single crystal X-ray diffraction data. For example, a related compound crystallizes in the monoclinic space group with specific cell parameters, and its molecular geometry is stabilized by intra-molecular interactions . These structural analyses are essential for understanding the conformation and stability of thiophene derivatives, which can influence their biological activity.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, such as aminomethylation, which is a key step in synthesizing complex N,S-containing heterocycles . The ability to undergo diverse chemical reactions makes thiophene derivatives suitable candidates for developing new pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as their crystalline structure, density, and molecular geometry, are determined using techniques like X-ray diffraction and spectroscopic methods . These properties are influenced by the specific substituents on the thiophene core and are critical for the compound's biological function and interaction with biological targets.

Biological Activities

Thiophene derivatives exhibit a range of biological activities, including antiarrhythmic, serotonin antagonist, antianxiety, antinociceptive, and antitumor activities . The detailed synthesis and pharmacological activities of these compounds highlight their potential as therapeutic agents. The effectiveness of these compounds is often compared with established drugs, indicating their potential for clinical application.

Scientific Research Applications

Antibacterial and Antifungal Activities

2-Amino-N-(1-phenylethyl)thiophene-3-carboxamide derivatives have demonstrated significant antibacterial and antifungal activities. This includes compounds like 2-[([(1Z)-[4-(dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide and 2-[(1E)-[4-(dimethylamino)phenyl]methylene]amino)-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, both showcasing notable antimicrobial properties (Vasu et al., 2003).

Antioxidant and Anti-Inflammatory Properties

The compound and its derivatives have been researched for their potential anti-inflammatory and antioxidant activities. Studies have shown that some acid chloride derivatives of 2-amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exhibited significant in vitro anti-inflammatory and antioxidant activity, comparable to known drugs like ibuprofen and ascorbic acid (K. P. Kumar et al., 2008).

Antimicrobial Activity

Further expanding on its antimicrobial potential, various synthesized derivatives of 2-amino-N-(1-phenylethyl)thiophene-3-carboxamide have shown promising results in combating microbial infections. For instance, compounds synthesized from 2-amino-4-(4-acetamido phenyl) thiophene-3-carboxamide demonstrated notable antimicrobial activity (M. Arora et al., 2012).

Synthesis of Biologically Active Compounds

This compound is also a crucial intermediate in the synthesis of various biologically active, fused heterocyclic derivatives. Its reactions with different reagents have led to the creation of new antibiotic and antibacterial drugs, contributing significantly to pharmaceutical research (G. Ahmed, 2007).

Application in Drug Synthesis

2-Amino-N-(1-phenylethyl)thiophene-3-carboxamide is utilized in the synthesis of numerous drugs. For example, it has been involved in the creation of compounds with antiarrhythmic, serotonin antagonist, and antianxiety activities. This highlights its versatility and importance in medicinal chemistry (A. Amr et al., 2010).

Safety And Hazards

The compound is classified as a warning signal word . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .

properties

IUPAC Name

2-amino-N-(1-phenylethyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-9(10-5-3-2-4-6-10)15-13(16)11-7-8-17-12(11)14/h2-9H,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIQXJAIOMLEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(SC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239603
Record name 2-Amino-N-(1-phenylethyl)-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(1-phenylethyl)thiophene-3-carboxamide

CAS RN

590357-10-1
Record name 2-Amino-N-(1-phenylethyl)-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590357-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-(1-phenylethyl)-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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